molecular formula C30H32N4O5S3 B2389609 ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 681438-57-3

ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2389609
M. Wt: 624.79
InChI Key: PVWYILCZYNVOJS-UHFFFAOYSA-N
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Description

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C30H32N4O5S3 and its molecular weight is 624.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

The synthesis of various derivatives of ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has been a focus in scientific research. A study by Mohamed (2014) detailed the preparation of these compounds through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. Additionally, various cyanoacrylate derivatives were reacted with this compound to obtain different derivatives, highlighting the compound's versatility in synthesis processes (Mohamed, 2014).

Anticancer Activity

A study conducted by Altug et al. (2011) on a series of thiazolo[3,2-a]pyridines, to which ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is related, demonstrated promising anticancer activity across a range of cancer cell lines. This indicates potential applications in developing anticancer therapeutics (Altug et al., 2011).

Antituberculosis Activity

The compound has also been explored for its potential in treating tuberculosis. Jeankumar et al. (2013) designed and synthesized a series of related compounds, evaluating them for in vitro antituberculosis activity and cytotoxicity. Among these compounds, one showed significant activity against Mycobacterium tuberculosis, suggesting the compound's potential as an antituberculosis agent (Jeankumar et al., 2013).

Antibacterial and Antioxidant Activities

Bhoi et al. (2016) highlighted the synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives by reacting 2-aminobenzothiazole derivatives with various compounds. These newly synthesized compounds were screened for their antibacterial and antioxidant activities, showcasing the compound's potential in these areas (Bhoi et al., 2016).

Molecular Structure Analysis

Studies like those by Liu et al. (2012) and Bakhite et al. (2005) have focused on analyzing the molecular structure of related compounds, contributing to a deeper understanding of their chemical properties and potential applications in various fields of research (Liu et al., 2012) (Bakhite et al., 2005).

Antiulcer Potential

The compound's derivatives have been explored for their potential as antiulcer agents. Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines, related to the compound , as potential antisecretory and cytoprotective antiulcer agents, though the results varied in terms of effectiveness (Starrett et al., 1989).

properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O5S3/c1-3-39-30(36)33-15-14-22-25(18-33)41-29(26(22)28-31-23-6-4-5-7-24(23)40-28)32-27(35)20-8-10-21(11-9-20)42(37,38)34-16-12-19(2)13-17-34/h4-11,19H,3,12-18H2,1-2H3,(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWYILCZYNVOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCC(CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

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